5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918645-93-9) is a fluorinated biquinoline derivative with a molecular formula of C21H19FN2O and a molecular weight of 334.15 g/mol . Its structure features a fused bicyclic system comprising two quinoline moieties, with a fluorine substituent at position 5, two methyl groups at position 3, and a ketone functional group. Key physicochemical properties include a high hydrophobicity (XlogP = 4.6) and a topological polar surface area of 33.2 Ų, suggesting moderate solubility in polar solvents . The compound’s InChIKey (WWQWPLDEULNUJX-UHFFFAOYSA-N) and SMILES (CC1C(=O)N(C2=C(C1(C)C)C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3) provide precise stereochemical and connectivity information .
Properties
CAS No. |
918645-84-8 |
|---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-15-16(21)7-5-9-18(15)23(19(20)24)14-10-13-6-3-4-8-17(13)22-12-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
FLDHJIZGGUVDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with diketones, followed by cyclization and fluorination steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced catalytic systems to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
The compound belongs to the 3,4-dihydro-2H-biquinolin-2-one family, which shares a core bicyclic scaffold. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues
Key Observations :
- Hydrophobicity: The target compound’s XlogP (4.6) is significantly higher than that of 5-hydroxy-3,4-dihydroquinolinone (XlogP ~1.5), suggesting better membrane permeability but lower aqueous solubility .
- Biological Relevance: While the acridine derivative in has demonstrated anticholinesterase activity, the biquinolin-2-one scaffold (as in the target compound) is theorized to inhibit FLT3 kinase, similar to indolin-2-one derivatives studied by Chern et al. .
Functional Analogues
- Indolin-2-one Derivatives (e.g., Sunitinib analogues): These compounds, such as IAF79, exhibit dual Aurora B/FLT3 kinase inhibition via hydrogen bonding with catalytic lysine (K644) and hydrophobic interactions .
- Dihydroisoquinolinones: Compounds like 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one are used in synthesizing bioactive molecules, but their monocyclic structure limits multivalent interactions compared to the fused biquinoline system .
Biological Activity
5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of a fluorine atom and two methyl groups, suggests potential biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| CAS Number | 918645-84-8 |
| Molecular Formula | C20H17FN2O |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 5-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
| InChI Key | FLDHJIZGGUVDOD-UHFFFAOYSA-N |
The synthesis of 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one typically involves multi-step organic reactions, including cyclization and fluorination processes. The fluorine atom enhances the compound’s interaction with biological targets, potentially inhibiting enzymes or receptors involved in various disease pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show that similar quinoline derivatives can achieve MIC values as low as 0.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus and even show effectiveness against certain Gram-negative strains .
Anticancer Properties
The anticancer potential of quinoline derivatives has been widely studied. While specific data on 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is limited, related compounds have demonstrated cytotoxic effects in various cancer cell lines:
- Cytotoxicity Assays : Compounds within this chemical class have shown IC50 values in the range of micromolar concentrations against human cancer cell lines (e.g., HepG2) indicating their potential as anticancer agents .
Case Studies
- Antiviral Activity : A study involving quinolinone derivatives reported their efficacy as inhibitors of HIV integrase (IN) and reverse transcriptase (RT). The structure–activity relationship (SAR) analysis provided insights into how modifications could enhance antiviral potency . While direct studies on 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one are not available, the similarities suggest potential for similar antiviral action.
- Mechanistic Insights : Research into related quinoline compounds has revealed mechanisms involving enzyme inhibition and interaction with cellular pathways critical for pathogen survival and cancer cell proliferation . These findings support further investigation into the specific biological pathways affected by 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
